1-(2-Isopropoxyphenyl)ethanone
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Overview
Description
1-(2-Isopropoxyphenyl)ethanone is an organic compound with the chemical formula C11H14O2. It is a colorless liquid that is insoluble in water at room temperature but soluble in organic solvents such as ether and alcohol . This compound is used primarily as a raw material or intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxyphenyl)ethanone can be synthesized through various organic synthesis procedures. One common method involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride and sodium hydroxide in a mixture of distilled water and ethanol. The reaction is carried out at 60°C, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Isopropoxyphenyl)ethanone has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions .
Comparison with Similar Compounds
Acetophenone: Similar in structure but lacks the isopropoxy group.
Benzophenone: Contains two phenyl groups instead of one.
Phenylacetone: Similar structure but with a different substitution pattern.
Uniqueness: 1-(2-Isopropoxyphenyl)ethanone is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKLYHKKDVPRAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400068 |
Source
|
Record name | 1-(2-isopropoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-54-6 |
Source
|
Record name | 1-(2-isopropoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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